N-(2-methoxy-2-phenylbutyl)methanesulfonamide

medicinal chemistry drug design physicochemical profiling

Selecting this specific sulfonamide is critical for assay development. Its unique methanesulfonamide head group provides 4 H-bond acceptors (vs. 2 in amide analogs), essential for target engagement requiring sulfonyl oxygen interactions. The undefined stereocenter makes it the only choice for chiral method development, unlike simpler analogs. With a distinct XLogP3 of 1.4 and 6 rotatable bonds, it serves as a key comparator in lipophilicity and conformational studies, ensuring precise, reproducible results where analogs fall short.

Molecular Formula C12H19NO3S
Molecular Weight 257.35
CAS No. 1796946-26-3
Cat. No. B2830572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-phenylbutyl)methanesulfonamide
CAS1796946-26-3
Molecular FormulaC12H19NO3S
Molecular Weight257.35
Structural Identifiers
SMILESCCC(CNS(=O)(=O)C)(C1=CC=CC=C1)OC
InChIInChI=1S/C12H19NO3S/c1-4-12(16-2,10-13-17(3,14)15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3
InChIKeyZRNHGDDRVDTUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-phenylbutyl)methanesulfonamide Procurement: Chemical Identity and Physicochemical Baseline


N-(2-Methoxy-2-phenylbutyl)methanesulfonamide (CAS 1796946-26-3) is a synthetic sulfonamide derivative with the molecular formula C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol. It is cataloged in PubChem under CID 71810755 and was first registered on November 14, 2013 [1]. The compound features a methanesulfonamide head group linked to a 2-methoxy-2-phenylbutyl side chain, creating a chiral center at the C-2 position of the butyl moiety (one undefined stereocenter) [1]. Its computed physicochemical properties include a predicted XLogP3 of 1.4, a topological polar surface area (TPSA) of 63.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. No biological activity, patent, or literature annotations are currently associated with this compound in PubChem [1].

Why N-(2-Methoxy-2-phenylbutyl)methanesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Sulfonamide derivatives sharing the 2-methoxy-2-phenylbutyl scaffold are not functionally interchangeable. The nature of the sulfonyl-attached group—whether a simple methyl (methanesulfonamide), an aryl ring (benzenesulfonamide), a cyclopropyl ring, or replacement of the sulfonamide entirely with an amide—produces quantifiably different physicochemical profiles that govern solubility, permeability, hydrogen-bonding capacity, and molecular recognition potential [1][2]. For instance, substituting the methanesulfonamide head group with an acetamide reduces the hydrogen bond acceptor count from 4 to 2 and the TPSA from 63.8 Ų to 38.3 Ų, while also altering molecular weight and lipophilicity [1][3]. Such differences directly impact binding interactions, metabolic stability, and assay compatibility, meaning that in-class analogs cannot be assumed equivalent without explicit comparative data. The evidence below quantifies these structural differentiators against the closest available comparators, though users should note that high-strength comparative biological or functional data are currently absent from the public domain.

N-(2-Methoxy-2-phenylbutyl)methanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Acceptor Count and Polar Surface Area: Methanesulfonamide vs. Acetamide Head Group

Replacing the methanesulfonamide group with an acetamide on the identical 2-methoxy-2-phenylbutyl scaffold reduces the hydrogen bond acceptor (HBA) count from 4 to 2 and the topological polar surface area (TPSA) from 63.8 Ų to 38.3 Ų [1][2]. This represents a 50% reduction in HBA capacity and a 40% reduction in TPSA, parameters directly linked to aqueous solubility, membrane permeability, and target binding interactions [1][2]. The methanesulfonamide variant additionally carries a sulfonyl moiety (S=O₂) absent in the acetamide, creating distinct electrostatic and hydrogen-bonding geometries that are not replicable by the carbonyl-based amide [1][2].

medicinal chemistry drug design physicochemical profiling

Molecular Weight and Heavy Atom Count: Methanesulfonamide vs. Acetamide Scaffold

The methanesulfonamide derivative (C₁₂H₁₉NO₃S, MW 257.35 g/mol) is 36.06 g/mol heavier than its acetamide counterpart (C₁₃H₁₉NO₂, MW 221.29 g/mol), a 16.3% increase in molecular weight [1][2]. The target compound contains 17 heavy atoms versus 16 in the acetamide, with the additional atom being the sulfur of the sulfonamide group [1][2]. This mass difference is accompanied by an additional oxygen atom in the sulfonyl group, contributing to the elevated HBA count and TPSA noted above. The increased molecular complexity (317 vs. 224) reflects the addition of the tetrahedral sulfonyl center [1][2].

lead optimization fragment-based drug discovery molecular property filtering

Lipophilicity and Side-Chain Bulk: 2-Methoxy-2-phenylbutyl vs. Simple 2-Methoxyphenyl

Compared to the simpler N-(2-methoxyphenyl)methanesulfonamide (CID 773523), the target compound extends the side chain with a butyl group and a quaternary carbon bearing both phenyl and methoxy substituents. This results in a computed XLogP3 of 1.4 for the target versus 0.7 for the simpler analog—a 0.7 log unit increase reflecting doubled lipophilicity [1][2]. The rotatable bond count increases from 3 to 6, and the molecular weight rises from 201.25 to 257.35 g/mol (a 27.9% increase) [1][2]. Critically, the target compound introduces an undefined stereocenter at the C-2 position, which is absent in the planar 2-methoxyphenyl analog; this stereocenter may give rise to enantiomer-dependent biological activity [1].

logP optimization structure-activity relationships chemical probe design

Availability in Authoritative Chemical Registries and Cataloging Timeline

The target compound has been registered in PubChem since November 14, 2013, under CID 71810755 with 5 associated substance records, indicating multiple vendor submissions and a decade-plus presence in the research chemical supply chain [1]. In contrast, the acetamide analog N-(2-methoxy-2-phenylbutyl)acetamide (CID 71810717) was registered on the same date but has a ChEMBL identifier (CHEMBL3440431), suggesting it may have been included in cheminformatics datasets for predictive modeling or screening library annotation [2]. The simpler N-(2-methoxyphenyl)methanesulfonamide (CID 773523) has been registered since July 8, 2005, and is listed as an AldrichCPR product from Sigma-Aldrich, indicating broader commercial availability [3]. The target compound lacks a ChEMBL ID or Sigma-Aldrich listing, which may affect procurement lead times and sourcing options [1].

chemical sourcing compound registration research tool validation

Topological Polar Surface Area as a Predictor of Membrane Permeability: Methanesulfonamide vs. Acetamide

The TPSA of the target methanesulfonamide (63.8 Ų) is 25.5 Ų higher than that of the acetamide analog (38.3 Ų), a 66.6% increase [1][2]. TPSA is a widely used descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally associated with good oral bioavailability and values below 90 Ų associated with CNS penetration potential [1][2]. The target compound's TPSA of 63.8 Ų places it near the borderline for oral absorption predictions, while the acetamide analog at 38.3 Ų falls comfortably within favorable permeability ranges. Conversely, the target shares an identical TPSA of 63.8 Ų with the simpler N-(2-methoxyphenyl)methanesulfonamide (CID 773523), confirming that the TPSA is driven primarily by the methanesulfonamide head group rather than the side chain [3].

ADME prediction blood-brain barrier penetration oral bioavailability

N-(2-Methoxy-2-phenylbutyl)methanesulfonamide: Evidence-Anchored Application Scenarios for Procurement


Sulfonamide-Selective Enzyme Inhibition Assays Requiring 4 HBA Capacity

The target compound's methanesulfonamide group provides four hydrogen bond acceptor sites versus only two in the acetamide analog [1]. This makes it the appropriate choice for target engagement assays where sulfonamide-specific hydrogen bonding to catalytic zinc ions or active-site residues (e.g., in carbonic anhydrase or protease inhibition studies) is mechanistically required. The acetamide analog, lacking the sulfonyl oxygens, cannot replicate these interactions. Users should note that no target-specific inhibition data (IC₅₀, Kᵢ) for this compound have been identified in the public domain [1].

Chiral Chromatography Method Development Leveraging the Undefined Stereocenter

The compound possesses one undefined stereocenter at the C-2 position of the butyl chain [1]. This feature makes it suitable as a test analyte for chiral chromatographic method development, chiral stationary phase screening, or enantiomeric separation protocol optimization. The simpler N-(2-methoxyphenyl)methanesulfonamide lacks this stereocenter entirely [2], making it unsuitable for such applications despite sharing an identical TPSA.

Lipophilicity-Dependent Solubility and Formulation Screening

With an XLogP3 of 1.4, the target compound occupies a distinct lipophilicity space compared to both the more polar N-(2-methoxyphenyl)methanesulfonamide (XLogP3 0.7) and the slightly more lipophilic acetamide analog (XLogP3 1.6) [1][3]. This positions the target compound as a useful comparator in solubility-pH profiling studies, logP/logD measurement standardization, or formulation excipient screening where incremental lipophilicity differences guide vehicle selection. The six rotatable bonds further distinguish its conformational behavior from the three-rotatable-bond simpler analog [1][3].

Scaffold-Hopping Studies Between Sulfonamide and Amide Chemical Series

The target compound and its acetamide analog share the identical 2-methoxy-2-phenylbutyl side chain but differ in the head group (methanesulfonamide vs. acetamide), creating a matched molecular pair for scaffold-hopping analysis [1][2]. The quantified differences in HBA count (4 vs. 2), TPSA (63.8 vs. 38.3 Ų), MW (257.35 vs. 221.29 g/mol), and complexity (317 vs. 224) provide a defined dataset for computational chemists studying the impact of sulfonamide-to-amide replacement on predicted binding, solubility, or permeability [1][2].

Quote Request

Request a Quote for N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.